

# physical and chemical properties of 2-Hydroxy-6-methyl-5-nitropyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hydroxy-6-methyl-5-nitropyridine

Cat. No.: B1296529

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## An In-depth Technical Guide to 2-Hydroxy-6-methyl-5-nitropyridine

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and safety information for **2-Hydroxy-6-methyl-5-nitropyridine**, a key intermediate in the synthesis of various heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Chemical Identity and Properties

**2-Hydroxy-6-methyl-5-nitropyridine**, also known as 6-methyl-5-nitro-1H-pyridin-2-one, is a substituted pyridine derivative. Its structure consists of a pyridine ring functionalized with a hydroxyl group, a methyl group, and a nitro group at positions 2, 6, and 5, respectively.

Table 1: Physical and Chemical Properties of **2-Hydroxy-6-methyl-5-nitropyridine**

Property	Value	Source(s)
CAS Number	28489-45-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	154.12 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Pale yellow to pale brown crystals or powder	<a href="#">[2]</a>
Melting Point	230-232 °C	<a href="#">[3]</a>
IUPAC Name	6-methyl-5-nitro-1H-pyridin-2-one	<a href="#">[1]</a>
InChI Key	AJDDHNXZBGZBJN-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	<chem>CC1=C(C=CC(=O)N1)-[O-]</chem> INVALID-LINK--[O-]	<a href="#">[4]</a>

Table 2: Computed Physicochemical Properties

Property	Value	Source(s)
Topological Polar Surface Area	74.9 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[5]</a>
Complexity	272	<a href="#">[1]</a> <a href="#">[5]</a>
Monoisotopic Mass	154.03784206 Da	<a href="#">[1]</a>

## Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2-Hydroxy-6-methyl-5-nitropyridine**.

Table 3: Key Spectral Data

Technique	Data Summary	Source(s)
$^1\text{H}$ NMR	Spectra available for reference.	[6]
$^{13}\text{C}$ NMR	Spectra available for reference.	[6]
Mass Spectrometry (MS)	Spectra available for reference. Predicted collision cross-section values ( $\text{\AA}^2$ ) for various adducts have been calculated (e.g., $[\text{M}+\text{H}]^+$ : 125.3 $\text{\AA}^2$ ).	[1][4][6]
Infrared (IR) Spectroscopy	Spectra available for reference.	[6]

## Experimental Protocols

### Synthesis of 2-Hydroxy-6-methyl-5-nitropyridine

A common synthetic route involves the diazotization of an amino-substituted precursor followed by hydrolysis.[7]

Protocol:

- **Suspension:** Suspend 6-amino-3-nitro-2-methylpyridine in a mixture of concentrated hydrochloric acid (HCl) and sulfuric acid ( $\text{H}_2\text{SO}_4$ ) in water.
- **Cooling:** Cool the mixture in an ice bath. Slowly add additional  $\text{H}_2\text{SO}_4$  while maintaining a low temperature.
- **Diazotization:** Add a solution of sodium nitrite ( $\text{NaNO}_2$ ) in water dropwise to the cooled suspension. The temperature should be maintained at or below 10 °C. Gas evolution is typically observed.
- **Reaction:** Stir the resulting brown suspension at 10 °C for approximately one hour to ensure the completion of the diazotization reaction.

- Hydrolysis: The diazonium salt intermediate is then hydrolyzed to the corresponding hydroxyl compound, **2-Hydroxy-6-methyl-5-nitropyridine**. (Note: The source provides the diazotization step; hydrolysis is the subsequent standard step to replace the diazonium group with a hydroxyl group).[7]

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## General Analytical Workflow

The identity and purity of the synthesized compound are confirmed through a standard analytical workflow.

Methodologies:

- Melting Point Determination: The melting point is measured using a standard melting point apparatus to assess purity.[8]
- Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and the purity of the final product.[8]
- Spectroscopy (NMR, IR, MS):
  - NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded to confirm the chemical structure.[8]

- FTIR Spectroscopy: Infrared spectroscopy is used to identify characteristic functional groups, such as the nitro group ( $-\text{NO}_2$ ) vibrations.[8]
- Mass Spectrometry: Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the compound.

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General analytical workflow for compound characterization.
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## Biological Activity and Applications

Nitropyridines are recognized as valuable precursors in the synthesis of a wide array of biologically active molecules and heterocyclic systems.[9] While specific signaling pathways for **2-Hydroxy-6-methyl-5-nitropyridine** are not detailed in the reviewed literature, its structural motifs are common in compounds investigated for various therapeutic areas. It serves as a versatile building block for creating more complex molecules with potential pharmacological activities.[7]

## Safety and Handling

**2-Hydroxy-6-methyl-5-nitropyridine** is associated with several hazard classifications.

Table 4: GHS Hazard Information

Hazard Code	Description	Source(s)
H315	Causes skin irritation	[1]
H319	Causes serious eye irritation	[1]
H335	May cause respiratory irritation	[1]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

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## References

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Address: 3281 E Guasti Rd

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